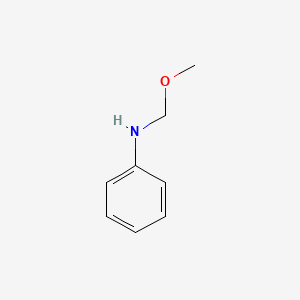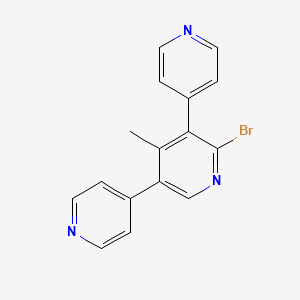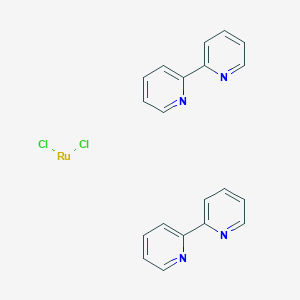
Dichlorobis(bipyridine)ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(bipyridine)ruthenium is a coordination complex with the formula RuCl₂(bipy)₂, where bipy stands for 2,2’-bipyridine. This compound is a dark green diamagnetic solid and serves as a precursor to many other ruthenium complexes, primarily through the substitution of the two chloride ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(bipyridine)ruthenium is typically synthesized by heating a solution of ruthenium trichloride and bipyridine in dimethylformamide (DMF). The reaction proceeds as follows: [ \text{RuCl}_3 + 2 \text{bipy} \rightarrow \text{RuCl}_2(\text{bipy})_2 + \text{HCl} ] The complex adopts an octahedral coordination geometry and exists exclusively as the chiral cis isomer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar laboratory-scale procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(bipyridine)ruthenium undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as phosphines or nitrogen-based ligands.
Oxidation and Reduction: The compound can participate in redox reactions, transitioning between different oxidation states of ruthenium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other nitrogen-based ligands. These reactions typically occur under mild conditions, often in the presence of a base.
Oxidation and Reduction: Redox reactions may involve oxidizing agents like cerium(IV) ammonium nitrate or reducing agents such as sodium borohydride.
Major Products
Substitution Reactions: Products include various ruthenium complexes with different ligands, such as phosphine or amine complexes.
Oxidation and Reduction: Products depend on the specific redox conditions but may include higher or lower oxidation state ruthenium complexes.
Scientific Research Applications
Dichlorobis(bipyridine)ruthenium has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which dichlorobis(bipyridine)ruthenium exerts its effects involves its ability to interact with biological molecules. For instance, it can bind to proteins like bovine serum albumin and enzymes such as phospholipase A2. These interactions are crucial for understanding its biodistribution and mechanism of action in biological systems . The compound’s ability to undergo redox reactions also plays a role in its biological activity, particularly in photodynamic therapy where it generates reactive oxygen species upon light activation .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): This compound is another ruthenium complex with three bipyridine ligands.
Dichloro(p-cymene)ruthenium(II): This complex features a p-cymene ligand and is used in catalysis.
Uniqueness
Dichlorobis(bipyridine)ruthenium is unique due to its specific ligand arrangement and its ability to serve as a versatile precursor for synthesizing a variety of ruthenium complexes. Its applications in photodynamic therapy and as a precursor for other complexes highlight its versatility and importance in both research and industrial settings .
Properties
CAS No. |
19542-80-4 |
|---|---|
Molecular Formula |
C20H16Cl2N4Ru |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
dichlororuthenium;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChI Key |
MGAJEYXQYJBLQL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


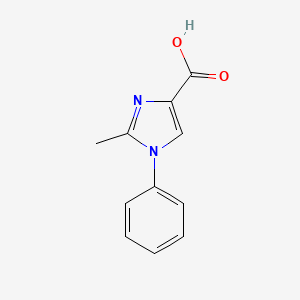


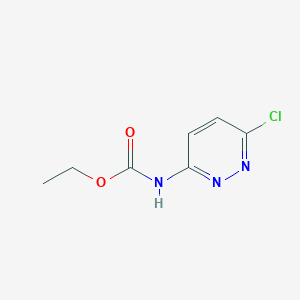
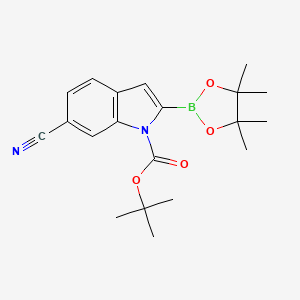
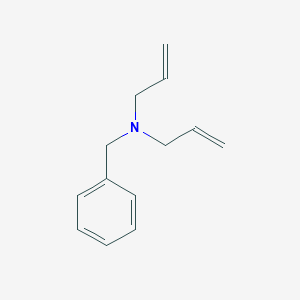
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)
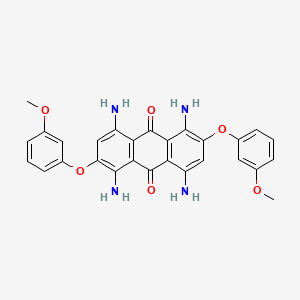
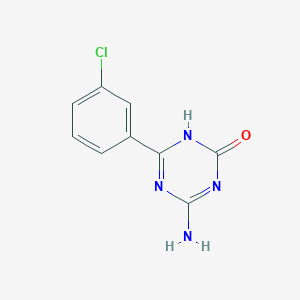
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
